

Elucidation of (3R,5R)-Rosuvastatin Lactone-d6: A Technical Guide

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Compound of Interest

Compound Name: (3R,5R)-Rosuvastatin Lactone-d6

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This technical guide provides an in-depth overview of the structure elucidation of **(3R,5R)-Rosuvastatin Lactone-d6**, a critical isotopically labeled internal standard used in the quantitative analysis of Rosuvastatin and its metabolites. The accurate confirmation of its structure is paramount for ensuring the reliability and precision of pharmacokinetic and bioequivalence studies.

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, widely prescribed to lower cholesterol levels. During its metabolism and under certain storage conditions, Rosuvastatin can form a lactone metabolite. (3R,5R)-Rosuvastatin Lactone is a specific diastereomer of this lactone. The deuterated analogue, (3R,5R)-Rosuvastatin Lactone-d6, in which the six protons of the isopropyl group's methyls are replaced with deuterium, serves as an ideal internal standard for bioanalytical assays. Its chemical and physical properties are nearly identical to the analyte, but its increased mass allows for clear differentiation in mass spectrometry, making it invaluable for accurate quantification.[1]

The structure elucidation of this standard involves a multi-faceted approach combining synthesis, purification, and comprehensive spectroscopic analysis to confirm its chemical identity, stereochemistry, and the specific location of the deuterium labels.



Physicochemical and Structural Data

The fundamental identification of **(3R,5R)-Rosuvastatin Lactone-d6** begins with its basic chemical properties. The structure consists of a pyrimidine core linked to a fluorophenyl group, a sulfonamide moiety, and a deuterated isopropyl group, with the key feature being the lactonized heptenoic acid side chain with specific **(3R,5R)** stereochemistry.

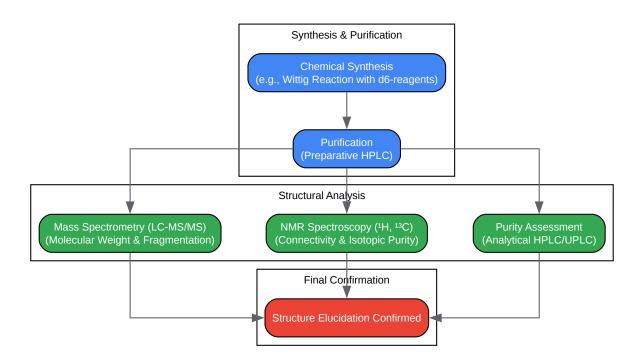
Table 1: Physicochemical Properties of (3R,5R)-Rosuvastatin Lactone-d6

Property	Value	Reference
Chemical Name	N-(4-(4-fluorophenyl)-5-((E)-2- ((2S,4R)-4-hydroxy-6- oxotetrahydro-2H-pyran-2- yl)vinyl)-6-(propan-2-yl- 1,1,1,3,3,3-d6)pyrimidin-2-yl)- N-methylmethanesulfonamide	[2]
Molecular Formula	C22H20D6FN3O5S	Inferred
Molecular Weight	~469.56 g/mol	[3]
Nominal Mass	469 Da	Inferred
CAS Number	615263-55-3	[2]
Appearance	Off-White Solid	[4]
Stereochemistry	(3R,5R) at the dihydroxyheptenoic acid moiety, now lactonized	[3][4]

Methodological Workflow for Structure Elucidation

The comprehensive process of structure elucidation follows a logical progression from synthesis to final spectroscopic confirmation. This workflow ensures that the synthesized molecule is not only the correct compound but also that it possesses the required purity and isomeric form for its intended use as an analytical standard.





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Caption: General workflow for the synthesis and structure elucidation of a labeled compound.

Experimental Protocols Synthesis Pathway

The synthesis of Rosuvastatin Lactone can be achieved via several routes, with the Wittig reaction being a key step for forming the crucial ethenyl linkage.[5] For the d6-labeled analogue, the synthesis would involve using a deuterated precursor for the isopropyl group early in the synthetic sequence.

General Synthetic Steps:

 Synthesis of the Pyrimidine Core: A multi-step synthesis starting from raw materials like fluorobenzaldehyde and methyl isobutyrylacetate-d6 to construct the deuterated pyrimidine heterocyclic core.[6]



- Formation of Phosphonium Salt: The pyrimidine core is converted into a phosphonium salt to prepare it for the Wittig reaction.[5]
- Wittig Coupling: The phosphonium salt is reacted with a protected lactone-side-chain aldehyde, such as (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde, to form the carbon-carbon double bond.[5]
- Deprotection: The protecting group (e.g., TBDMS) on the hydroxyl function of the lactone is removed.
- Purification: The final product is purified using preparative chromatography to isolate the (3R,5R)-Rosuvastatin Lactone-d6 with high chemical and isomeric purity.

Chromatographic Separation and Purification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential for both the purification of the synthesized compound and for confirming its purity and separating it from other related isomers and impurities.

Table 2: Representative Chromatographic Conditions for Rosuvastatin Lactone Analysis



Parameter	HPLC Method	LC-MS/MS Method
Column	Sunfire C18 (250 x 4.6 mm, 5 μm)	Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 μm) or Zorbax-SB Phenyl (100 x 2.1 mm, 3.5 μm)
Mobile Phase	Gradient of: A: 10 mM Ammonium Acetate B: Acetonitrile:Methanol (50:50 v/v)	Gradient of: A: 0.1% Formic Acid in Water B: Acetonitrile OR A: 0.1% Acetic Acid in 10% Methanol/Water B: 40% Methanol in Acetonitrile
Flow Rate	~1.0 mL/min	0.35 - 0.5 mL/min
Detection	UV at 242 nm	UV at 242 nm and/or Mass Spectrometer
Column Temp.	Ambient or controlled (e.g., 25°C)	Ambient or controlled (e.g., 25°C)
Injection Vol.	10 μL	5 - 20 μL
Reference	[7]	[1][8]

Spectroscopic Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for confirming the molecular weight and providing structural information through fragmentation analysis. For (3R,5R)-Rosuvastatin Lactone-d6, MS confirms the incorporation of six deuterium atoms by observing the correct mass-to-charge ratio (m/z).

Table 3: Typical Mass Spectrometry Parameters



Parameter	Value	
Ionization Mode	Electrospray Ionization, Positive (ESI+)	
Scan Type	Multiple Reaction Monitoring (MRM)	
Precursor Ion (Q1)	m/z ~470.2 (for [M+H]+ of d6-lactone)	
Product Ion (Q3)	Fragmentation pattern would be compared to the non-labeled standard to confirm the location of the label. A key fragment for Rosuvastatin is often observed around m/z 258.1, corresponding to the pyrimidine core.	
Collision Gas	Argon	
Reference	[1][9]	

NMR spectroscopy is unparalleled for providing a detailed map of the molecule's carbon-hydrogen framework. ¹H and ¹³C NMR are used to confirm the overall structure, verify stereochemistry, and prove the absence of proton signals where deuterium has been incorporated.

Expected ¹H NMR Observations for (3R,5R)-Rosuvastatin Lactone-d6:

- Absence of Isopropyl Methyl Signals: The characteristic doublet signal for the two methyl groups of the isopropyl moiety (typically around 1.2-1.4 ppm in the non-deuterated analogue) will be absent.[10]
- Presence of Other Key Signals: All other signals corresponding to the aromatic protons, vinyl
 protons, methine and methylene protons of the lactone ring, and the N-methyl and S-methyl
 groups will be present with appropriate chemical shifts and coupling patterns.[10][11]
- Purity: The spectrum should be free of significant signals from solvents or other impurities.

Table 4: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Rosuvastatin Skeleton (in CDCl₃ or DMSO-d₆)

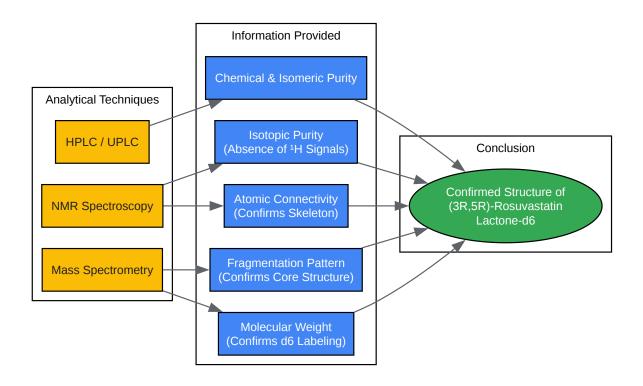


Proton Assignment	Expected Chemical Shift Range	Notes
Isopropyl -CH(CD₃)₂	~3.3-3.5	Signal will be a septet in the non-labeled compound, but may be a multiplet with different coupling in the d6 version.
Isopropyl -(CD ₃) ₂	Absent	This is the key confirmation of deuteration. A signal around 1.2-1.4 ppm would be absent.
N-CH₃	~3.5-3.6	Singlet
S-CH₃	~3.5-3.6	Singlet
Lactone Ring Protons	~1.5-4.8	Complex multiplets corresponding to the -CH ₂ -and -CH(OH)- groups.
Vinyl Protons (-CH=CH-)	~5.5-6.7	Doublets of doublets.
Aromatic Protons	~7.0-7.7	Multiplets corresponding to the fluorophenyl ring.
Reference	[10][11]	

Logical Relationships in Spectroscopic Confirmation

The different analytical techniques provide complementary information that, when combined, offers unambiguous structure elucidation. Mass spectrometry confirms the mass and elemental composition, while NMR confirms the precise atomic connectivity and isotopic labeling site.





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Caption: Interrelation of analytical techniques for structure confirmation.

Conclusion

The structure elucidation of (3R,5R)-Rosuvastatin Lactone-d6 is a rigorous process that relies on the synergistic application of modern analytical techniques. Chromatographic methods ensure the isolation and purity of the compound, while mass spectrometry confirms its molecular weight and elemental formula, verifying the successful incorporation of six deuterium atoms. Finally, NMR spectroscopy provides the definitive proof of the molecular structure and the specific location of the isotopic labels. This thorough characterization is essential to qualify (3R,5R)-Rosuvastatin Lactone-d6 as a reliable internal standard for high-stakes clinical and pharmaceutical analyses.

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